molecular formula C6H7ClN6OS B1441230 3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide CAS No. 30478-39-8

3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide

Cat. No.: B1441230
CAS No.: 30478-39-8
M. Wt: 246.68 g/mol
InChI Key: ULENEAJYRCAGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Amiloride is a potassium retaining diuretic and natriuretic. It inhibits sodium reabsorption through epithelial sodium channels in the distal convoluted tubules and collecting ducts of the kidney .

Safety and Hazards

Pharmaceutical companies that manufacture amiloride as an active pharmaceutical ingredient (API) must furnish the FDA with an updated record of all drugs that they produce, prepare, propagate, compound, or process for commercial distribution in the US at their facilities . More detailed safety and hazard information is not available in the search results.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products:

Comparison with Similar Compounds

Uniqueness: 3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide is unique due to its specific substitution pattern and the presence of both amino and carbamothioyl groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable building block in synthetic chemistry.

Properties

IUPAC Name

3,5-diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN6OS/c7-2-4(9)12-3(8)1(11-2)5(14)13-6(10)15/h(H4,8,9,12)(H3,10,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULENEAJYRCAGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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